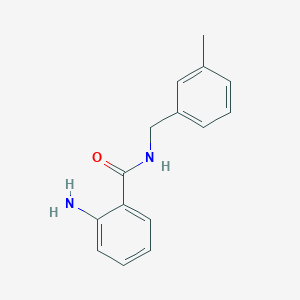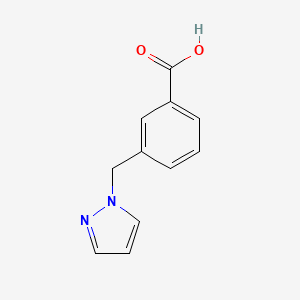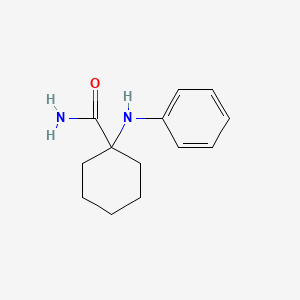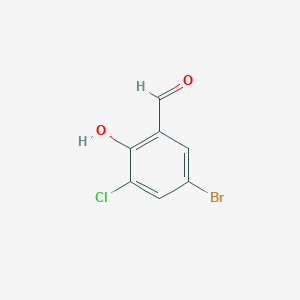
5-Bromo-3-chloro-2-hydroxybenzaldehyde
概要
説明
5-Bromo-3-chloro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrClO2 . It is also known as 3-bromo-5-chloro-2-hydroxybenzaldehyde . The compound appears as pale yellow to yellow crystals or powder .
Synthesis Analysis
5-Bromosalicylaldehyde, a compound similar to 5-Bromo-3-chloro-2-hydroxybenzaldehyde, reacts with 1,2-bis(4-chloro-2-aminophenoxy)ethane to yield Schiff base ligand . This suggests that 5-Bromo-3-chloro-2-hydroxybenzaldehyde could potentially undergo similar reactions.Molecular Structure Analysis
The molecular structure of 5-Bromo-3-chloro-2-hydroxybenzaldehyde consists of 7 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 oxygen atoms . The compound contains a total of 15 bonds, including 11 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
5-Bromo-3-chloro-2-hydroxybenzaldehyde has a melting point range of 81.5-90.5°C . The compound has a molecular weight of 235.46 g/mol .科学的研究の応用
Synthesis of Hydrazone Compounds
- Scientific Field : Chemical Crystallography
- Application Summary : 5-Bromo-3-chloro-2-hydroxybenzaldehyde is used in the synthesis of hydrazone compounds . These compounds have been widely investigated due to their easy synthesis and wide applications .
- Methods of Application : The compound reacts with 4-chlorobenzohydrazide to afford two isostructural hydrazone compounds . Each compound consists of a hydrazone molecule and a methanol molecule of crystallization .
- Results or Outcomes : The compounds were structurally characterized by X-ray determination . In the crystal structures of both compounds, the adjacent molecules are linked by methanol molecules through N–H···O and O–H···O hydrogen bonds, forming dimers .
Synthesis of Thiosemicarbazone Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : 5-Bromo-3-chloro-2-hydroxybenzaldehyde is used in the synthesis of various thiosemicarbazone derivatives . These compounds have potential applications in medicinal chemistry due to their biological activities .
- Methods of Application : The compound reacts with different thiosemicarbazides to afford various thiosemicarbazone derivatives .
- Results or Outcomes : The synthesized thiosemicarbazone derivatives were characterized by their physical and spectral data .
Sensing and Imaging of pH
- Scientific Field : Biochemistry
- Application Summary : This compound is used in the synthesis of near-infrared fluorescent aza-BODIPY dyes . These dyes are used for sensing and imaging of pH from the neutral to highly alkaline range .
- Methods of Application : The specific methods of application are not detailed in the source. However, it typically involves the synthesis of the dye using the compound and then using the dye in various imaging techniques .
- Results or Outcomes : The synthesized dyes are able to effectively sense and image pH in a wide range, from neutral to highly alkaline .
Safety And Hazards
特性
IUPAC Name |
5-bromo-3-chloro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFFEGBFFXHMTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001282259 | |
| Record name | 5-Bromo-3-chloro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001282259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloro-2-hydroxybenzaldehyde | |
CAS RN |
19652-33-6 | |
| Record name | 5-Bromo-3-chloro-2-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19652-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-chloro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001282259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-chloro-2-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

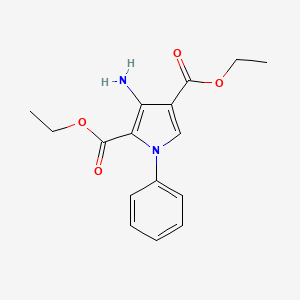
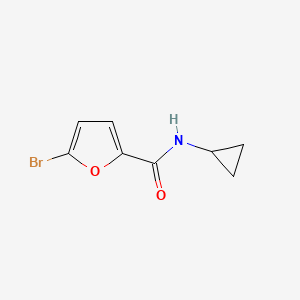
![ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B1270670.png)
![N-[(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]hydroxylamine](/img/structure/B1270672.png)
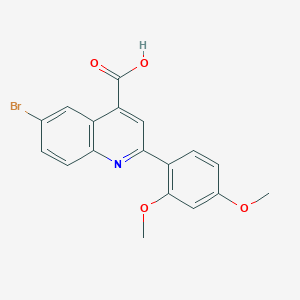
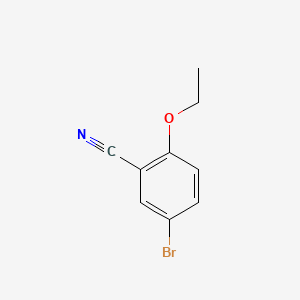
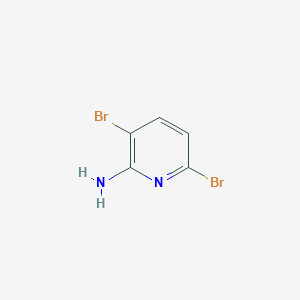
![[2,2'-Bipyridin]-4-amine](/img/structure/B1270683.png)
